Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate
Overview
Description
Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate typically involves the reaction of 5-chloroindole with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester group. The product is then purified using column chromatography to obtain the desired compound in high yield.
Chemical Reactions Analysis
Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate can be compared with other indole derivatives such as:
Methyl 2-(5-bromo-1H-indol-3-YL)-2-oxoacetate: Similar in structure but with a bromine atom instead of chlorine, which may result in different biological activities.
Methyl 2-(5-fluoro-1H-indol-3-YL)-2-oxoacetate: Contains a fluorine atom, which can influence its reactivity and interactions with biological targets.
Methyl 2-(5-methyl-1H-indol-3-YL)-2-oxoacetate: The presence of a methyl group can affect the compound’s solubility and pharmacokinetic properties.
Each of these compounds has unique properties that make them suitable for different applications in scientific research and industry.
Properties
IUPAC Name |
methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDFUXIOPJEOOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439296 | |
Record name | Methyl (5-chloro-1H-indol-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163160-55-2 | |
Record name | Methyl (5-chloro-1H-indol-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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